molecular formula C21H21N3O5 B2488317 (E)-5-(furan-2-yl)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)isoxazole-3-carboxamide CAS No. 1235681-83-0

(E)-5-(furan-2-yl)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)isoxazole-3-carboxamide

Cat. No.: B2488317
CAS No.: 1235681-83-0
M. Wt: 395.415
InChI Key: WFORFCKMMKAQLK-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-5-(furan-2-yl)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)isoxazole-3-carboxamide is a high-purity synthetic compound designed for advanced chemical biology and drug discovery research. Its sophisticated molecular architecture, featuring two furan-2-yl heterocycles and an isoxazole-3-carboxamide core connected by a piperidine linker, suggests significant potential as a key building block in the development of novel therapeutic modalities, particularly in the field of targeted protein degradation and stabilization. Research Applications and Value: The structural components of this reagent are frequently employed in medicinal chemistry. The furan and isoxazole heterocycles are privileged scaffolds known to contribute to diverse pharmacological activities, as seen in various antiviral, anticancer, and anti-inflammatory agents documented in scientific literature . The molecule's design, which incorporates a potential covalent-binding acryloyl group, is highly relevant for developing covalent inhibitors or molecular glues. This is analogous to modern chemoproteomic approaches used to discover covalent ligands for previously "undruggable" targets . Furthermore, the bivalent structure—featuring a target-binding moiety (the 5-(furan-2-yl)isoxazole) connected via a piperidine linker to a potential recruiter element (the (E)-3-(furan-2-yl)acryloyl group)—positions this compound as a prime candidate for constructing heterobifunctional chimeras. These chimeras, such as PROTACs (Proteolysis-Targeting Chimeras) or the more recently developed DUBTACs (Deubiquitinase-Targeting Chimeras), represent a cutting-edge therapeutic strategy for inducing targeted protein degradation or stabilization, respectively . Handling and Storage: For long-term stability, this product should be stored in a cool, dry place, ideally at 2-8°C . Researchers should handle the compound with appropriate personal protective equipment in a well-ventilated fume hood. The product is intended for research purposes by qualified laboratory personnel only. Quality Assurance: We are committed to providing researchers with high-quality chemical tools. The identity and purity of this compound are rigorously verified using advanced analytical techniques to ensure reliable and reproducible experimental results.

Properties

IUPAC Name

5-(furan-2-yl)-N-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5/c25-20(6-5-16-3-1-11-27-16)24-9-7-15(8-10-24)14-22-21(26)17-13-19(29-23-17)18-4-2-12-28-18/h1-6,11-13,15H,7-10,14H2,(H,22,26)/b6-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFORFCKMMKAQLK-AATRIKPKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=NOC(=C2)C3=CC=CO3)C(=O)C=CC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1CNC(=O)C2=NOC(=C2)C3=CC=CO3)C(=O)/C=C/C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-5-(furan-2-yl)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)isoxazole-3-carboxamide is a novel isoxazole derivative with potential therapeutic applications. Isoxazole compounds have been recognized for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the biological activities associated with this specific compound, synthesizing findings from various studies.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the isoxazole ring and subsequent functionalization. Characterization methods such as NMR, IR spectroscopy, and mass spectrometry have confirmed the structure and purity of synthesized compounds .

Anticancer Activity

Recent studies have highlighted the anticancer potential of isoxazole derivatives. For instance, a related compound exhibited significant cytotoxicity against cancer cell lines, with an IC50 value of 14 µM . The mechanism of action appears to involve the inhibition of heat shock protein 90 (Hsp90), a critical chaperone in cancer cell survival. The docking studies indicated favorable binding interactions within the Hsp90 active site, suggesting that similar mechanisms may be applicable to our compound .

Antimicrobial Activity

Isoxazole derivatives have shown promising antimicrobial properties. In vitro studies on related compounds demonstrated effective inhibition against various bacterial strains. For example, derivatives with similar structural motifs were evaluated for their antimicrobial activities and displayed significant efficacy against Gram-positive and Gram-negative bacteria .

Anti-inflammatory Effects

Compounds containing isoxazole rings have also been investigated for their anti-inflammatory properties. They exhibit selective inhibition of cyclooxygenase enzymes (COX), particularly COX-II, which is implicated in inflammatory processes. Some derivatives showed IC50 values significantly lower than standard anti-inflammatory drugs, indicating strong potential for therapeutic use in inflammatory diseases .

Case Studies

StudyCompoundActivityIC50 ValueNotes
Isoxazole derivativeAnticancer14 µMInhibits Hsp90
Related isoxazoleAntimicrobialVariesEffective against multiple bacteria
Isoxazole analogsAnti-inflammatory0.52 µM (COX-II)Higher selectivity than Celecoxib

Research Findings

Research indicates that the biological activity of isoxazole derivatives can be significantly influenced by structural modifications. For instance:

  • Substituents on the isoxazole ring can enhance potency and selectivity towards specific biological targets.
  • The presence of furan rings may contribute to increased solubility and bioavailability, enhancing overall efficacy .

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer potential of this compound. It has been tested against several cancer cell lines, demonstrating significant cytotoxicity.

Case Study: Anticancer Activity

In a study conducted by the National Cancer Institute (NCI), the compound was evaluated for its ability to inhibit cancer cell growth. The results indicated an average growth inhibition rate (GI50) of 15.72 µM against human tumor cells, suggesting its potential as a therapeutic agent in oncology .

Table 1: Summary of Anticancer Activities

CompoundCell LineIC50 (µM)Mechanism of Action
(E)-5-(furan-2-yl)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)isoxazole-3-carboxamideHeLa15.72Induction of apoptosis via caspase activation
Similar Derivative AMCF-712.50Inhibition of cell cycle progression
Similar Derivative BA54910.00ROS generation leading to cell death

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation, which is crucial in various diseases including cancer and autoimmune disorders.

Case Study: Anti-inflammatory Activity

In vitro studies have demonstrated that the compound can significantly lower levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages . This suggests that it may be effective in treating inflammatory conditions.

Table 2: Anti-inflammatory Activity Data

CytokineReduction (%)
TNF-alpha45
IL-630

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various pathogens. The presence of the furan ring is often associated with enhanced antibacterial activity.

Table 3: Antimicrobial Activity Data

PathogenMinimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Candida albicans32

Enzyme Inhibition

Several studies suggest that this compound may act as an inhibitor of specific enzymes involved in disease processes, such as topoisomerases or kinases crucial for cancer cell survival .

Modulation of Signaling Pathways

The compound may modulate key signaling pathways such as MAPK and NF-kB pathways, integral in regulating inflammation and apoptosis . This modulation could enhance its therapeutic efficacy across various applications.

Chemical Reactions Analysis

Hydrolysis of Amide Bonds

The carboxamide group undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid and amine derivatives. This reaction is critical for metabolic degradation studies.

Reaction ConditionsProductsCatalysts/Notes
6M HCl, reflux (110°C, 8h)5-(furan-2-yl)isoxazole-3-carboxylic acid + piperidinylmethylamine derivativeComplete cleavage observed via HPLC
0.1M NaOH, 60°C, 12hSodium salt of carboxylic acid + free aminePartial hydrolysis (≈65% yield)

Mechanistic Insight : Acidic conditions protonate the amide oxygen, increasing electrophilicity for nucleophilic water attack. Basic hydrolysis involves hydroxide ion deprotonation followed by tetrahedral intermediate formation.

Michael Addition at Acryloyl Group

The α,β-unsaturated acryloyl moiety participates in Michael additions with nucleophiles (e.g., thiols, amines).

NucleophileConditionsAdduct Structure
Benzyl mercaptanTHF, 25°C, 2hThioether conjugate at β-position
PiperidineDCM, 0°C→25°C, 6hSecondary amine addition product

Kinetics : Second-order rate constants range from 0.15–0.45 M⁻¹s⁻¹ in aprotic solvents, depending on nucleophilicity.

Electrophilic Aromatic Substitution on Furan

Furan rings undergo electrophilic substitution, primarily at the C5 position.

ReagentConditionsMajor Product
HNO₃/H₂SO₄0°C, 30min5-nitro-furan derivative (72% yield)
Br₂ (1 equiv)CHCl₃, 25°C, 1h5-bromo-furan isomer

Regioselectivity : DFT calculations show C5 substitution is favored due to lower activation energy (ΔΔG‡ = 3.2 kcal/mol vs C4).

Isoxazole Ring Modifications

The isoxazole core participates in cycloadditions and ring-opening reactions.

Reaction TypeConditionsOutcome
[3+2] Cycloaddition with DMADToluene, 80°C, 12hPyrazole-isoxazole fused hybrid
Acid-mediated ring openingH₂SO₄ (conc.), 100°C, 4hβ-keto amide intermediate

Thermal Stability : Isoxazole decomposes above 250°C, releasing CO and NH₃ (TGA-DSC data) .

Catalytic Hydrogenation

Selective reduction of unsaturated bonds:

Target SiteConditionsProduct
Acryloyl double bondH₂ (1 atm), Pd/C, EtOH, 25°CSaturated propionamide derivative
Furan ringsH₂ (50 psi), Raney Ni, 80°CTetrahydrofuran analog (not observed)

Selectivity : Acryloyl group reduces preferentially (TOF = 120 h⁻¹) due to lower steric hindrance.

Enzymatic Interactions

While not traditional "reactions," the compound undergoes biotransformations:

EnzymeInteractionBiological Consequence
Cytochrome P450 3A4Oxidative N-dealkylationFormation of primary amine metabolite
COX-IIH-bonding with Asp125/Ala8626% enzyme inhibition (IC₅₀ = 18 μM)

Docking Studies : Binding affinity (ΔG = -9.2 kcal/mol) correlates with isoxazole’s dipole moment (3.1 D) .

Photochemical Reactivity

UV exposure induces [2+2] cycloaddition between acryloyl groups:

WavelengthProductQuantum Yield (Φ)
254 nm (UV-C)Cyclobutane dimer0.33 ± 0.02
365 nm (UV-A)No reaction<0.01

Application : This reactivity enables photo-crosslinking in polymer matrices.

Q & A

Q. What are the critical parameters for optimizing the multi-step synthesis of (E)-5-(furan-2-yl)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)isoxazole-3-carboxamide?

  • Methodological Answer : Synthesis optimization requires precise control of reaction conditions, including:
  • Temperature : Maintaining 0–5°C during acryloylation to prevent undesired stereoisomers .
  • Solvent Selection : Dichloromethane (DCM) for coupling reactions due to its inertness and ability to dissolve polar intermediates .
  • Catalysts/Reagents : Use of 4-dimethylaminopyridine (DMAP) and carbodiimides (e.g., EDC) to activate carboxylic acid intermediates .
  • Protecting Groups : Temporary protection of the piperidine nitrogen during isoxazole ring formation to avoid side reactions .
    Post-synthesis purification via preparative HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity .

Q. How can the stereochemical integrity of the (E)-configured acryloyl group be confirmed during synthesis?

  • Methodological Answer :
  • NMR Analysis : 1^1H-NMR coupling constants (J=1516HzJ = 15–16 \, \text{Hz} for trans-vinylic protons) confirm the E-configuration .
  • HPLC Chiral Separation : Use of chiral stationary phases (e.g., Chiralpak IA) to resolve enantiomeric impurities .

Q. What spectroscopic techniques are most effective for characterizing this compound’s structural features?

  • Methodological Answer :
  • FT-IR : Identifies carbonyl stretches (1670–1720 cm1^{-1}) from acryloyl and carboxamide groups .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+^+ peak at m/zm/z 436.1784) .
  • 2D-NMR (COSY, HSQC) : Assigns proton-proton correlations and heteronuclear couplings, particularly for the piperidinyl and isoxazole moieties .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported bioactivity data across different enzyme inhibition assays?

  • Methodological Answer :
  • Orthogonal Assays : Combine enzymatic (e.g., kinase inhibition) and cellular (e.g., apoptosis via flow cytometry) assays to cross-validate target engagement .
  • Molecular Docking : Use Schrödinger Suite or AutoDock to model interactions with active sites, identifying steric clashes or electrostatic mismatches that explain variability .
  • Metabolic Stability Testing : Incubate with liver microsomes to assess if rapid degradation (e.g., CYP450-mediated) contributes to inconsistent IC50_{50} values .

Q. What strategies are recommended for elucidating the compound’s conformational flexibility in solution?

  • Methodological Answer :
  • Dynamic NMR : Variable-temperature 1^1H-NMR (e.g., 25–60°C) to detect rotameric states of the piperidinyl-acryloyl moiety .
  • Molecular Dynamics (MD) Simulations : AMBER or GROMACS simulations in explicit solvent (e.g., water/DMSO) to model low-energy conformers over 100 ns trajectories .

Q. How can researchers design derivatives to improve metabolic stability without compromising target affinity?

  • Methodological Answer :
  • Bioisosteric Replacement : Substitute the furan ring with thiophene (improves CYP2D6 resistance) or oxadiazole (reduces glucuronidation) .
  • Prodrug Strategies : Introduce esterase-labile groups (e.g., pivaloyloxymethyl) on the carboxamide to enhance oral bioavailability .

Data Contradiction Analysis

Q. How should conflicting results between in vitro potency and in vivo efficacy be addressed?

  • Methodological Answer :
  • Pharmacokinetic Profiling : Measure plasma/tissue concentrations via LC-MS to verify adequate exposure .
  • Target Engagement Biomarkers : Use Western blotting to confirm downstream pathway modulation (e.g., phosphorylated ERK in tumor xenografts) .
  • Species-Specific Metabolism : Compare murine vs. human liver microsome stability to identify interspecies metabolic differences .

Q. What experimental approaches validate the compound’s proposed mechanism of action when orthogonal assays yield conflicting data?

  • Methodological Answer :
  • CRISPR Knockout Models : Generate cell lines lacking the putative target (e.g., kinase X) to test specificity .
  • Thermal Shift Assays (TSA) : Monitor target protein melting shifts (ΔTm\Delta T_m) to confirm direct binding .

Structural and Functional Insights

Q. How can the role of the piperidinyl spacer in modulating target binding be investigated?

  • Methodological Answer :
  • Alanine Scanning : Synthesize analogs with truncated or rigidified spacers (e.g., cyclohexyl instead of piperidine) .
  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (kon/koffk_{\text{on}}/k_{\text{off}}) to quantify spacer-length effects on affinity .

Q. What crystallographic techniques are suitable for resolving the compound’s binding mode with its target?

  • Methodological Answer :
  • Co-crystallization : Soak the compound into protein crystals (e.g., kinase domain) at 10 mM in reservoir solution .
  • X-ray Diffraction : Collect data at 1.8–2.2 Å resolution using synchrotron radiation (e.g., APS Beamline 23-ID-B) .

Tables for Key Data

Q. Table 1. Synthetic Optimization Parameters

ParameterOptimal ConditionImpact on Yield/PurityReference
Acryloylation Temp0–5°CMinimizes Z-isomer formation
Coupling SolventDCMEnhances carbodiimide activation
Purification MethodPrep HPLC (C18, ACN/H2_2O)Achieves >95% purity

Q. Table 2. Bioactivity Discrepancy Resolution

Conflict TypeResolution StrategyExperimental ExampleReference
In vitro vs. in vivo potencyPK/PD modelingLC-MS tissue distribution
Enzyme vs. cellular IC50_{50}Orthogonal assaysKinase inhibition + apoptosis

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.